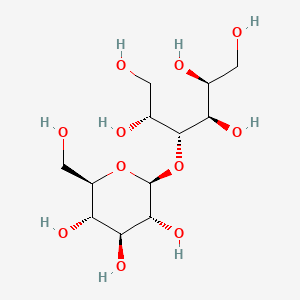
纤维二糖醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
葡萄糖醇-4-葡萄糖苷,也称为纤维二糖醇,是由两个通过糖苷键连接的葡萄糖分子组成的二糖。它是一种由葡萄糖还原得到的糖醇,常见于各种植物和微生物中。该化合物以其甜味而闻名,并在食品、制药和研究等各种应用中使用。
科学研究应用
葡萄糖醇-4-葡萄糖苷在科学研究中有着广泛的应用:
化学: 它被用作合成各种葡萄糖苷衍生物的起始材料,并用作碳水化合物分析的标准品。
生物学: 葡萄糖醇-4-葡萄糖苷用于与碳水化合物代谢和酶活性相关的研究。
医学: 它被研究作为低热量甜味剂的潜在用途及其对血糖水平的影响。
作用机制
葡萄糖醇-4-葡萄糖苷的作用机制涉及它与体内特定酶和受体的相互作用。它作为渗透剂,将水吸引到结肠中并增加粪便量,使其在治疗便秘方面有用。 此外,它可以抑制参与碳水化合物代谢的某些酶,导致血糖水平降低 .
准备方法
合成路线和反应条件: 葡萄糖醇-4-葡萄糖苷可以通过使用催化加氢还原葡萄糖来合成。该反应通常涉及在高压和高温条件下使用镍或铂等催化剂。 还原过程将葡萄糖的醛基转化为羟基,从而形成葡萄糖醇-4-葡萄糖苷 .
工业生产方法: 葡萄糖醇-4-葡萄糖苷的工业生产涉及纤维素的酶促水解以生产葡萄糖,然后进行催化加氢。该过程经过优化,以实现最终产品的高产率和高纯度。 生物催化剂和先进的纯化技术的应用确保了葡萄糖醇-4-葡萄糖苷的大规模高效生产 .
化学反应分析
反应类型: 葡萄糖醇-4-葡萄糖苷会发生各种化学反应,包括氧化、还原和取代反应。
常用试剂和条件:
氧化: 葡萄糖醇-4-葡萄糖苷可以使用高锰酸钾或硝酸等试剂氧化以生成葡萄糖醛酸。
还原: 葡萄糖醇-4-葡萄糖苷的还原可以在金属催化剂的存在下使用氢气实现。
主要形成的产物:
氧化: 葡萄糖醛酸
还原: 山梨醇
取代: 各种葡萄糖苷衍生物
相似化合物的比较
葡萄糖醇-4-葡萄糖苷类似于山梨醇、乳糖醇和甘露醇等其他糖醇。 它具有一些使其与众不同的独特特性:
山梨醇: 两者都是糖醇,但葡萄糖醇-4-葡萄糖苷具有不同的糖苷键。
乳糖醇: 结构相似,但乳糖醇是从乳糖衍生而来的。
这些相似性和差异突出了葡萄糖醇-4-葡萄糖苷独特的化学和物理性质,使其在研究和工业中的特定应用中具有价值。
属性
IUPAC Name |
(2S,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHSOMBJVWLPSR-WELRSGGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535-94-4 |
Source


|
| Record name | Cellobiitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=535-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cellobiotol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is Cellobiotol and how is it used to assess intestinal permeability?
A: Cellobiotol is a disaccharide sugar that can be radiolabeled (with tritium, 3H) and used as a marker to assess intestinal permeability in animal models. [, ] This technique involves orally administering a mixture of [3H]Cellobiotol and [14C]Mannitol. These sugars are absorbed differently by the intestines: [3H]Cellobiotol is absorbed primarily via paracellular pathways (between cells), while [14C]Mannitol is absorbed mainly through transcellular pathways (across cells). By measuring the ratio of 3H/14C in urine after administration, researchers can infer the degree of intestinal permeability. [] An increased ratio suggests greater paracellular permeability, often indicative of intestinal damage or dysfunction.
Q2: Can dietary factors influence intestinal permeability as measured by the Cellobiotol absorption test?
A: Yes, research indicates that dietary cereals can impact intestinal permeability in animal models, particularly those with pre-existing sensitivities or induced enteropathy. [] For instance, in rats with triparanol-induced sensitivity, consuming wheat, rye, barley, oats, and maize led to increased intestinal permeability, while rice and soybean did not. [] Interestingly, gluten, a protein complex found in wheat and other cereals, was identified as a potential trigger for this permeability defect. [] This finding suggests a possible link between dietary gluten and intestinal health, potentially mirroring gluten sensitivity observed in humans.
Q3: Are there alternative methods for inducing intestinal permeability changes besides dietary interventions in the context of Cellobiotol studies?
A: Yes, apart from dietary factors, various chemical agents can induce intestinal permeability changes detectable by the Cellobiotol absorption test. [, ] For instance, ethanol administration in rats is known to cause mucosal damage, leading to increased [3H]Cellobiotol uptake and a higher 3H/14C ratio in urine. [] This altered permeability reflects the ethanol-induced disruption of normal intestinal cell function. [] Conversely, treatments like methotrexate and cetrimide, while also affecting intestinal absorption, do not induce changes in the 3H/14C ratio. [] This observation suggests that these agents cause permeability changes through mechanisms distinct from those involving direct mucosal cell dysfunction, highlighting the specificity of Cellobiotol as a marker for certain types of intestinal damage. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dimethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B1195233.png)
![2-Ethyl-4-(3-methyl-1-piperidinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B1195234.png)

![6-(2,4-Dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B1195238.png)

![(9S,10S,11R,15S,18S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1195240.png)

![(2S,3S)-N-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-methyl-2-[(2-pyridin-2-ylacetyl)amino]pentanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[(2-pyridin-2-ylacetyl)amino]pentanamide](/img/structure/B1195243.png)

![N-[(3S,6S,9S,11R,15S,18S,24S,26S)-6-[2-[3-[(2-aminoacetyl)amino]-4-hydroxyphenyl]ethyl]-26-(diaminomethylideneamino)-11-hydroxy-3,15-bis[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1195246.png)



